3-Aminopropyl hydrogen sulfate

Description

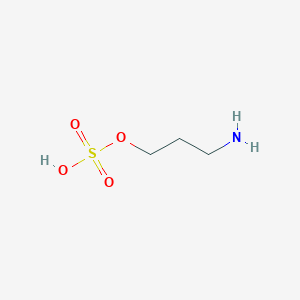

3-Aminopropyl hydrogen sulfate (B86663), with the chemical formula C₃H₉NO₄S, is an organic chemical compound that features both an amine and a sulfate ester functional group. lookchem.comnih.gov This bifunctional nature dictates its chemical properties and its role in academic and industrial research. As a research chemical, it is primarily utilized as a building block or intermediate in the synthesis of more complex molecules. lookchem.com

Table 1: Physicochemical Properties of 3-Aminopropyl Hydrogen Sulfate

| Property | Value |

|---|---|

| CAS Number | 1071-29-0 |

| Molecular Formula | C₃H₉NO₄S |

| Molecular Weight | 155.175 g/mol |

| Density | 1.455 g/cm³ |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

Data sourced from LookChem and PubChem. lookchem.comnih.gov

This compound is structurally classified as an aminoalkyl ester of sulfuric acid. lookchem.com This class of compounds is characterized by an amino group attached to an alkyl chain, which in turn is linked to a sulfate group via an ester bond (-O-SO₃H).

A key feature of these molecules is their zwitterionic nature. The basic amino group (-NH₂) can be protonated to form an ammonium (B1175870) cation (-NH₃⁺), while the acidic sulfate group (-OSO₃H) can be deprotonated to form a sulfate anion (-OSO₃⁻). This internal salt structure significantly influences the compound's physical properties, such as its melting point and solubility.

The chemistry of aminoalkyl hydrogen sulfates is closely related to that of other sulfur-containing organic compounds. For instance, 2-aminoethyl hydrogen sulfate (also known as ethanolamine-O-sulfate) is a well-studied analog used as a biochemical tool due to its ability to inhibit the enzyme GABA transaminase. wikipedia.org Both compounds are part of the broader category of sulfate esters, which are synthesized for various applications, including as protecting groups in organic synthesis or as key intermediates for pharmaceuticals and dyes. jlu.edu.cnnih.govnih.gov The presence of both an amine and a sulfate ester makes these compounds valuable and versatile building blocks in synthetic chemistry. tcichemicals.com

The academic interest in aminoalkyl hydrogen sulfates dates back to at least the mid-20th century. Early research focused on understanding the fundamental reactivity of these compounds. For example, studies published in The Journal of Organic Chemistry investigated the reactions of β-aminoalkyl hydrogen sulfates, exploring their propensity to undergo cyclization reactions to form heterocyclic products like substituted thiazolidine-2-thiones. acs.org This work highlighted their role as reactive intermediates.

The synthesis of these compounds has also evolved significantly over time. A 1965 patent outlines the progression of manufacturing processes for 2-amino alkanol esters of sulfuric acid. google.com Initial methods involved simply heating aqueous solutions of a 2-amino alkanol (like monoethanolamine) and sulfuric acid to high temperatures, which often resulted in low yields (around 71%) and difficult-to-handle products. google.com Subsequent improvements involved using vacuum dehydration or adding solvents like absolute ethanol (B145695) to control crystallization and improve yields to over 90%. google.com These developments marked a shift towards more controlled, efficient, and commercially viable synthetic routes, reflecting a maturation of the research focus from simple preparation to optimized industrial production.

While this compound is not the subject of a large volume of dedicated contemporary research, its structural motifs suggest several areas of current and future academic significance.

Synthetic Intermediates: The historical use of aminoalkyl hydrogen sulfates as precursors for heterocyclic synthesis remains relevant. acs.org The ability to use this simple, bifunctional molecule to construct more complex ring systems is a valuable tool in medicinal chemistry and materials science for creating novel compounds.

Zwitterionic Materials and Surfactants: There is growing interest in zwitterionic compounds for a variety of applications. Zwitterions, which possess both positive and negative charges, are often highly hydrophilic and can be used to create materials with unique properties, such as antifouling surfaces. wikipedia.orgmdpi.com Surfactants with zwitterionic head groups, such as those based on sulfates or sulfonates, are known for their utility in various formulations. wikipedia.org The structure of this compound makes it a candidate for research into new zwitterionic polymers or surfactants.

Bio-inspired Chemistry: The compound's analog, ethanolamine-O-sulfate, has established biological activity. wikipedia.org This suggests a potential trajectory for synthesizing and screening derivatives of this compound for their own biological effects. Its structure, containing functional groups common in biological molecules (amines, sulfates), makes it an interesting scaffold for designing enzyme inhibitors or other bioactive agents. wikipedia.org The synthesis of sulfate esters of biologically relevant molecules, such as iodothyronines, is an established field of study, and this compound could serve as a novel building block in this context. nih.gov

The continued availability of this compound from chemical suppliers indicates its ongoing use in the research community, likely as a versatile intermediate for these and other emerging applications. lookchem.comsigmaaldrich.com

Structure

3D Structure

Properties

CAS No. |

1071-29-0 |

|---|---|

Molecular Formula |

C3H9NO4S |

Molecular Weight |

155.18 g/mol |

IUPAC Name |

3-aminopropyl hydrogen sulfate |

InChI |

InChI=1S/C3H9NO4S/c4-2-1-3-8-9(5,6)7/h1-4H2,(H,5,6,7) |

InChI Key |

LZOFQGWJBGZHMW-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)COS(=O)(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies

Aminopropyl Moiety Reactivity and Transformations

The aminopropyl moiety in 3-aminopropyl hydrogen sulfate (B86663) is characterized by the presence of a primary amine group (-NH2) at the terminus of a three-carbon chain. This group is a primary site for a variety of chemical reactions, including oxidation, reduction, substitution, and condensation reactions to form Schiff bases. Its nucleophilic nature also allows for its use in coupling and grafting reactions onto various surfaces and nanomaterials.

The primary amine group of 3-aminopropyl hydrogen sulfate exhibits typical reactivity for aliphatic amines. While specific studies detailing the oxidation, reduction, and substitution reactions directly on this compound are limited, the general reactivity of primary amines provides a strong indication of its expected chemical behavior.

Oxidation: Primary amines can be oxidized to various products depending on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of imines or, with further oxidation, nitriles. Stronger oxidizing agents can lead to the formation of nitroso or nitro compounds. For instance, reagents like sodium hypochlorite (B82951) (NaOCl) are known to oxidize primary amines of the type RCH₂NH₂ to nitriles (R-C≡N).

Reduction: The amine group itself is already in a reduced state. However, derivatized forms, such as imines or amides formed from the amine, can be readily reduced. For example, an imine formed from this compound can be reduced to a secondary amine using reducing agents like sodium borohydride (B1222165) (NaBH₄).

Substitution: The nitrogen atom of the primary amine is nucleophilic and can participate in substitution reactions. For example, it can react with alkyl halides in alkylation reactions. However, these reactions can often lead to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the alkylated products.

| Reaction Type | Reagent Example | Potential Product from 3-Aminopropyl Moiety |

| Oxidation | Sodium hypochlorite (NaOCl) | 3-cyanopropyl hydrogen sulfate |

| Reduction (of imine derivative) | Sodium borohydride (NaBH₄) | Secondary amine derivative |

| Substitution (Alkylation) | Methyl iodide (CH₃I) | N-methyl-3-aminopropyl hydrogen sulfate |

A characteristic and widely utilized reaction of primary amines is their condensation with aldehydes or ketones to form imines, also known as Schiff bases, which contain a C=N double bond or an azomethine linkage. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

The formation of Schiff bases from this compound introduces a new functional group that can be valuable for further chemical modifications or for imparting specific properties to the molecule. The general reaction can be represented as:

R-CHO + H₂N-(CH₂)₃-OSO₃H → R-CH=N-(CH₂)₃-OSO₃H + H₂O

While specific examples of Schiff base formation directly with this compound are not extensively documented in the literature, the reaction is a fundamental transformation for primary amines and is expected to proceed readily. masterorganicchemistry.comlibretexts.org The synthesis of Schiff bases from various amines, including amino acid derivatives, with a range of aldehydes has been widely reported, highlighting the versatility of this reaction. youtube.comescholarship.orglidsen.com The formation of the imine is a reversible process, and the resulting Schiff base can be hydrolyzed back to the parent amine and carbonyl compound under aqueous acidic conditions. libretexts.org

The nucleophilic amine group of this compound makes it a suitable candidate for coupling and grafting reactions onto various substrates, including silica (B1680970) surfaces and nanomaterials. This surface modification can alter the properties of the material, introducing new functionalities.

Silica Surfaces: The surface of silica is rich in silanol (B1196071) (Si-OH) groups. Aminopropyl groups, typically from organosilanes like (3-aminopropyl)triethoxysilane (APTES), are commonly used to functionalize silica surfaces. researchgate.netmdpi.com The process involves the hydrolysis of the alkoxy groups of the silane (B1218182) to form reactive silanols, which then condense with the surface silanol groups of silica, forming stable Si-O-Si bonds. The aminopropyl group is then available on the surface for further reactions. While direct use of this compound for this purpose is less common than aminopropylsilanes, the principle of utilizing the amine for surface modification remains relevant. The amine group can also catalyze the hydrolysis and condensation of silanes on the surface. researchgate.net

Nanomaterials: The grafting of molecules onto nanomaterials, such as gold nanoparticles, is a key strategy for their functionalization. While direct grafting of this compound onto gold nanoparticles is not extensively reported, peptides and other molecules containing amine groups are often attached to gold surfaces. arxiv.org This is typically achieved through a thiol linkage, but the amine group can be used for subsequent modifications or to influence the properties of the nanoparticle coating.

The ability to functionalize surfaces and nanomaterials with the aminopropyl group from precursors like this compound opens up possibilities for creating materials with tailored properties for applications in catalysis, sensing, and biomedicine.

Sulfate Ester Moiety Reactivity

The sulfate ester group is highly polar and capable of engaging in strong intermolecular and intramolecular interactions, primarily through hydrogen bonding. The oxygen atoms of the sulfate group can act as hydrogen bond acceptors, while the hydrogen of the sulfuric acid group is a strong hydrogen bond donor. These interactions can significantly influence the physical properties of the compound, such as its melting point and solubility.

In the solid state, it is expected that this compound would form an extensive network of hydrogen bonds involving both the amine and the sulfate ester groups. Computational studies on similar molecules, such as 3-aminopropyltrimethoxysilane, have highlighted the importance of intermolecular hydrogen bonds (N-H···N and N-H···O) in describing their structure and properties. simsonpharma.com In the case of this compound, the presence of the highly acidic proton on the sulfate group would lead to even stronger hydrogen bonding interactions.

Intramolecular hydrogen bonding between the amine and sulfate groups is also possible, which could influence the conformation of the molecule in solution and in the gas phase. Studies on related amino alcohols, like 3-aminopropanol, have shown the presence of intramolecular O-H···N hydrogen bonds. nih.gov For this compound, an intramolecular hydrogen bond between the protonated amine (in its ammonium form) and an oxygen of the sulfate group is conceivable.

The sulfate group, being the ester of a strong acid, has a significant impact on the proton transfer properties of this compound. The acidic proton of the sulfate group can readily participate in proton transfer reactions, making the molecule a potential proton donor.

In materials science, the incorporation of sulfonate or sulfate groups is a common strategy to enhance proton conductivity in polymer electrolyte membranes for fuel cells. masterorganicchemistry.comlibretexts.orgontosight.ai The acidic groups provide charge carriers (protons), and when embedded in a suitable matrix with a network of hydrogen bonds, they can facilitate efficient proton transport through Grotthuss or vehicular mechanisms. In such systems, the protons can "hop" between adjacent functional groups or be transported by water molecules.

While specific studies on the proton conductivity of materials solely based on this compound are not widely available, the presence of the sulfate group suggests its potential to contribute to proton transfer processes. The combination of a proton-donating sulfate group and a proton-accepting amine group within the same molecule could lead to interesting proton transfer dynamics, both intramolecularly and intermolecularly. The efficiency of this process would be highly dependent on the molecular arrangement and the presence of a suitable hydrogen-bonding network.

Derivatization Strategies for Functionalization and Analytical Enhancement

The chemical structure of this compound, featuring a primary amine and a hydrogen sulfate group, offers specific sites for chemical modification. The primary amine group is a nucleophilic center and is the principal target for derivatization reactions aimed at enhancing the molecule's utility in analytical applications. Derivatization is a common strategy to improve the detectability and separation of small, polar molecules that may otherwise lack features like chromophores or fluorophores, making them difficult to analyze using standard optical techniques.

Introduction of Fluorophore Groups

For analytical purposes, particularly in chromatography and electrophoresis, converting a non-fluorescent molecule into a fluorescent derivative can dramatically increase detection sensitivity. This process, known as fluorophore tagging or fluorogenic labeling, involves covalently bonding a fluorescent molecule (a fluorophore) to the analyte of interest. In the case of this compound, its primary amine group is an ideal target for reaction with a variety of amine-reactive fluorogenic reagents.

The reaction typically involves the nucleophilic amine attacking an electrophilic site on the fluorophore reagent, forming a stable covalent bond and a fluorescently tagged product. This allows for the detection of minute quantities of the derivatized compound. The choice of reagent depends on factors such as the desired fluorescence properties (excitation and emission wavelengths), quantum yield, and the reaction conditions required. Common classes of amine-reactive fluorogenic reagents include dansyl derivatives, benzofurazans, and reagents that form fluorescent products upon reaction, such as fluorescamine. These reagents react with primary amines to yield highly fluorescent derivatives. georganics.sk

Below is a table of common fluorogenic reagents that are reactive towards primary amines and thus suitable for the derivatization of this compound.

| Reagent Name | Reactive Group | General Reaction Principle | Excitation (Ex) / Emission (Em) Wavelengths (Typical) |

| Dansyl Chloride | Sulfonyl Chloride | Reacts with primary amines in alkaline conditions to form stable, fluorescent sulfonamides. | Ex: ~335 nm / Em: ~520 nm |

| Fluorescamine | Spirolactone | Reacts rapidly with primary amines at neutral pH to form a fluorescent pyrrolinone product. The reagent itself is non-fluorescent. | Ex: ~390 nm / Em: ~475 nm |

| NBD-Cl (4-Chloro-7-nitrobenzofurazan) | Activated Aryl Halide | Reacts with primary amines to form a highly fluorescent adduct. | Ex: ~465 nm / Em: ~535 nm |

| o-Phthalaldehyde (B127526) (OPA) | Dialdehyde | Reacts with primary amines in the presence of a thiol (e.g., N-acetyl-L-cysteine) to form a fluorescent isoindole derivative. georganics.sk | Ex: ~340 nm / Em: ~455 nm |

Table 1: Common Amine-Reactive Fluorogenic Reagents

Integration into Chiral Derivatization Reagents for Separation Science

Chiral separation is critical in many areas of science for distinguishing between enantiomers, which often have different biological activities. One effective method for separating enantiomers using standard achiral chromatography is through chiral derivatization. This involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to produce a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated on a conventional achiral stationary phase.

While this compound is an achiral molecule, its structure allows for its potential integration as a component into a larger chiral derivatization reagent. The primary amine group can be covalently bonded to a chiral molecule, creating a new entity designed to react with a target class of enantiomers. For example, the amine of this compound could be acylated by a chiral carboxylic acid, forming a new amide. The resulting molecule, now chiral, could be further functionalized to act as a CDA. The hydrogen sulfate group could also impart specific solubility or interaction properties to the new CDA.

The general principle of creating such a reagent would involve:

Selection of a Chiral Moiety: A readily available, enantiomerically pure molecule (e.g., a protected amino acid, a chiral acid) is chosen.

Coupling Reaction: The primary amine of this compound is reacted with the selected chiral molecule. This is often achieved through standard peptide coupling methods, for instance, using activating agents like carbodiimides (e.g., EDAC) to facilitate amide bond formation between the amine and a carboxylic acid group on the chiral moiety. thermofisher.com

Activation of the New CDA: The newly formed chiral molecule might require further modification to introduce a reactive group that will readily react with the target analytes (e.g., converting a carboxylic acid on the original chiral moiety into a more reactive acyl chloride or N-hydroxysuccinimide ester).

| Component / Step | Description | Purpose in Chiral Derivatization |

| This compound | Provides a primary amine handle and a polar sulfate tail. | Acts as a structural scaffold for building the CDA. The sulfate group can influence solubility and chromatographic retention. |

| Chiral Moiety | An enantiomerically pure molecule (e.g., (R)- or (S)-Ibuprofen, a protected L-amino acid). | Introduces the stereocenter necessary to create diastereomeric products upon reaction with an analyte mixture. |

| Coupling Reagents | e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), Dicyclohexylcarbodiimide (DCC). thermofisher.com | Facilitate the formation of a stable covalent bond (e.g., an amide linkage) between this compound and the chiral moiety. |

| Resulting Diastereomers | The products formed from the reaction of the new CDA with a pair of enantiomeric analytes. | These possess distinct physical properties, allowing for their separation and quantification using standard achiral analytical techniques like HPLC. |

Table 2: Conceptual Components for Integrating this compound into a Chiral Derivatization Reagent

Molecular Recognition and Supramolecular Chemistry

Anion Binding Properties and Selectivity

Receptors incorporating 3-aminopropyl units, often in a tripodal arrangement, have been synthesized and studied for their ability to bind anions. nih.gov These interactions are primarily governed by hydrogen bonding, with selectivity influenced by factors such as the anion's basicity, geometry, and the receptor's cavity size and flexibility. nih.gov

Tripodal receptors based on tris(3-aminopropyl)amine (B1583958), functionalized with urea (B33335) or thiourea (B124793) groups, demonstrate a distinct binding affinity for a range of anions. nih.gov The binding mechanism involves hydrogen bonds forming between the N-H protons of the receptor's urea/thiourea moieties and the guest anion. nih.gov

Studies using ¹H NMR titrations have established the following general binding trend for these receptors in a DMSO-d₆ solution: F⁻ > H₂PO₄⁻ > HCO₃⁻ > HSO₄⁻ > CH₃COO⁻ > SO₄²⁻ > Cl⁻ > Br⁻ > I⁻. nih.gov The strong binding observed for oxoanions like fluoride (B91410) (F⁻), dihydrogen phosphate (B84403) (H₂PO₄⁻), and bicarbonate (HCO₃⁻) is attributed to their high basicity and complementary shape to the receptor's binding pocket. nih.gov For instance, the interaction with fluoride is so effective that some receptors can extract approximately 99% of it from water. nih.gov The flexible nature of the propylene (B89431) chains in the 3-aminopropyl units, compared to shorter ethylene (B1197577) chains, creates a larger and more adaptable cavity, which influences the selectivity pattern. nih.gov

Table 1: Association Constants (Kₐ) for Anion Binding by a Tris(3-aminopropyl)amine-Based Thiourea Receptor (L2)

| Anion | Association Constant (Kₐ in M⁻¹) in DMSO-d₆ |

|---|---|

| Fluoride (F⁻) | Too high to be determined |

| Dihydrogen Phosphate (H₂PO₄⁻) | 18,600 |

| Bicarbonate (HCO₃⁻) | 1,580 |

| Hydrogen Sulfate (B86663) (HSO₄⁻) | 1,160 |

| Sulfate (SO₄²⁻) | 185 |

Data sourced from ¹H NMR titration experiments. nih.gov

A particularly interesting aspect of these receptors is their higher binding affinity for hydrogen sulfate (HSO₄⁻) compared to the more highly charged sulfate (SO₄²⁻). nih.gov This selectivity is not merely based on charge or geometry but is induced by a proton transfer event. nih.gov Density Functional Theory (DFT) calculations have shown that a proton from the HSO₄⁻ anion is transferred to the central bridgehead nitrogen atom of the tris(3-aminopropyl)amine framework. nih.gov

This proton transfer creates a new positively charged N-H⁺ group within the receptor. This group acts as an additional hydrogen bond donor site, resulting in the anion being held by a total of seven N-H⋯O interactions. nih.gov This enhanced interaction, a combination of hydrogen bonding and secondary acid-base interactions, is responsible for the observed higher binding constant for HSO₄⁻ relative to SO₄²⁻, despite the latter having a higher charge density. nih.gov

The design of effective anion receptors hinges on creating a binding cavity that is pre-organized to be complementary in size, shape, and electrostatic potential to the target anion. The 3-aminopropyl unit is a key building block in achieving this.

Key design principles include:

Tripodal Scaffolds: Using a central atom or group, like the tertiary amine in tris(3-aminopropyl)amine, to create a three-dimensional, pre-organized cavity. nih.gov The longer propylene chains of the 3-aminopropyl groups offer greater flexibility compared to ethylene-based analogues, allowing the receptor to adapt to different anion geometries. nih.gov

Hydrogen-Bonding Moieties: Incorporating hydrogen-bond donor groups such as urea or thiourea at the ends of the aminopropyl arms. nih.govresearchgate.net These groups provide the primary interaction sites for anions. nih.gov

Proton Transfer Capability: The central tertiary amine of the tris(3-aminopropyl)amine unit can act as a base, facilitating proton transfer from acidic anions like HSO₄⁻, which significantly enhances binding affinity and selectivity. nih.gov

Fluorogenic Units: The introduction of fluorophores into the receptor structure allows for optical sensing. The binding event alters the photophysical properties of the fluorophore, enabling detection of the anion through changes in fluorescence. researchgate.net

Metal Cation Coordination and Complexation

The nitrogen atoms within the 3-aminopropyl structure are also effective coordination sites for metal cations. Macrocyclic ligands constructed with tris(3-aminopropyl)amine (TRPN) units exhibit complex chelation chemistry with various metal ions.

Macrocyclic compounds that incorporate TRPN and oxadiamine fragments can coordinate with a variety of metal cations, including Li(I), K(I), Cu(II), Zn(II), Cd(II), Pb(II), and Hg(II). mdpi.com The synthesis of these complex structures is often achieved through methods like Pd(0)-catalyzed amination. mdpi.com

The resulting macrocycles possess multiple potential coordination sites: the primary amino groups of the 3-aminopropyl arms, the nitrogen and oxygen atoms within the macrocyclic ring, and any attached functional groups. mdpi.com This multiplicity of binding sites allows for the formation of complexes with various stoichiometries, such as L₂M, L₃M, or even L₄M (where L is the ligand and M is the metal). mdpi.com The formation of these complexes can be influenced by strain within the resulting chelate rings and steric hindrance between them. rsc.org

The interaction between these macrocyclic ligands and metal cations has been extensively studied using various spectroscopic techniques. mdpi.com

UV-Vis and Fluorescence Spectroscopy: The addition of metal salts to solutions of these ligands often causes significant changes in their absorption and fluorescence spectra. mdpi.com For example, with a dansyl-functionalized macrocycle, the addition of Cu(II) and Hg(II) quenches fluorescence, while other ions like Zn(II) and Cd(II) cause a substantial enhancement, sometimes accompanied by a bathochromic (red) shift in the emission maximum. mdpi.com These changes allow for the detection and quantification of metal ions, with some ligands showing promise as fluorescent detectors for Zn(II). mdpi.com

NMR Titration: ¹H NMR titration is another powerful tool used to investigate these interactions. By monitoring the chemical shifts of the ligand's protons upon incremental addition of a metal salt, researchers can determine the stoichiometry and calculate the stability constants of the resulting complexes. mdpi.com

Visible Spectra and Calorimetry: For transition metal ions like Cu(II), Ni(II), and Zn(II), the heats of formation of the complexes have been measured calorimetrically. rsc.org These thermodynamic data, combined with analysis of the visible spectra of the complexes, provide insight into the stability and structure of the coordinated species. rsc.org

Table 2: Spectroscopic Response of a Dansyl-Containing Macrocycle (7) to Various Metal Cations

| Metal Cation | Fluorescence Response | Change in Absorption Spectrum |

|---|---|---|

| Li(I) | Quenching | Not Observed |

| K(I) | Quenching | Not Observed |

| Cu(II) | Quenching | Observed |

| Hg(II) | Quenching | Observed |

| Fe(III) | Enhancement | Observed |

| Zn(II) | Enhancement | Not Observed |

| Cd(II) | Enhancement | Not Observed |

| Pb(II) | Enhancement | Not Observed |

Data derived from spectroscopic studies. mdpi.com

Host-Guest Chemistry and Self-Assembly of Supramolecular Architectures

Extensive searches of scientific literature and chemical databases have yielded no specific research findings on the host-guest chemistry or the self-assembly of supramolecular architectures directly involving 3-Aminopropyl hydrogen sulfate. While the fundamental principles of molecular recognition, which encompass non-covalent interactions such as hydrogen bonding, ionic interactions, and van der Waals forces, are well-established, their specific application to this compound in forming host-guest complexes or self-assembled structures is not documented in available scholarly articles. sigmaaldrich.comlibretexts.orgmhmedical.com

The structure of this compound, featuring a primary amine and a sulfate group, suggests the potential for it to participate in such interactions. The amine group can act as a hydrogen bond donor and can be protonated to engage in electrostatic interactions. libretexts.orglookchem.com The sulfate group can act as a hydrogen bond acceptor and participate in ionic bonding. libretexts.orglookchem.com

In broader supramolecular chemistry, molecules with similar functional groups, such as amino acids and other amphiphiles, are known to self-assemble into complex structures like nanofibers and vesicles, driven by a combination of hydrogen bonding, electrostatic interactions, and hydrophobic effects. beilstein-journals.orgnih.gov For instance, research on peptide-amphiphiles demonstrates how the interplay of hydrogen bonding within peptide sequences and the packing of aliphatic tails can lead to the formation of well-defined nanofibers. nih.gov Similarly, various amino acids have been shown to self-assemble into ordered nanostructures. beilstein-journals.org

However, without specific studies on this compound, any discussion of its role in host-guest chemistry or self-assembly remains speculative. There is no published data to populate a table on its binding affinities, host-guest complex stoichiometries, or the structural characteristics of any potential supramolecular assemblies. Therefore, a detailed, evidence-based account for this specific compound cannot be provided at this time.

Applications in Materials Science and Surface Functionalization

Surface Modification and Functional Coating Techniques

Surface modification is a critical process in materials science for tailoring the surface properties of a material to suit a specific application without altering its bulk properties. This often involves the application of thin films or functional coatings.

There is currently a lack of specific research findings detailing the use of 3-aminopropyl hydrogen sulfate (B86663) for the grafting onto inorganic substrates such as silica (B1680970) and glass. Research in this area predominantly features the use of silane (B1218182) coupling agents, which possess a terminal functional group and a hydrolyzable group that can form strong covalent bonds with the hydroxyl groups present on the surfaces of inorganic materials like silica and glass.

Similarly, the scientific literature does not provide significant information on the application of 3-aminopropyl hydrogen sulfate for the coating of nanoparticles like magnetite (Fe3O4). The surface functionalization of magnetic nanoparticles is a widely researched area, often employing compounds that can introduce specific functionalities, such as amino groups, to the nanoparticle surface for applications in biotechnology and catalysis.

Fabrication of Hybrid Materials and Composites

The role of this compound as a coupling agent to enhance the interface between organic and inorganic materials is not well-documented. Coupling agents are vital in composite materials as they form a bridge at the interface, improving adhesion and stress transfer between the organic matrix (e.g., a polymer) and the inorganic filler (e.g., glass fibers, silica particles).

There is a lack of specific studies on the use of this compound in the development of new materials with tailored properties such as enhanced adhesion or electrical conductivity. The development of such materials often relies on the introduction of specific chemical functionalities that can interact with other components or respond to external stimuli.

Adsorption and Separation Technologies

Adsorption and separation technologies are critical in various industrial processes, including purification, and environmental remediation. These technologies often utilize materials with high surface area and specific chemical affinity for the target molecules.

Currently, there are no available research findings that specifically investigate the use of this compound in adsorption and separation technologies. The performance of materials in these applications is highly dependent on their surface chemistry and porous structure.

Capture of Acid Gases (e.g., Hydrogen Sulfide (B99878), Carbon Dioxide)

Acid gases like hydrogen sulfide (H₂S) and carbon dioxide (CO₂) are significant byproducts in industrial processes, including natural gas processing and biogas upgrading. researchgate.netmatec-conferences.orgresearchgate.net Their removal is crucial to prevent equipment corrosion, meet environmental regulations, and improve the energy content of fuel gases. researchgate.nethw.ac.uk One established method for acid gas removal is absorption using chemical solvents, often involving amine compounds. hw.ac.ukijcce.ac.ir

The primary amine group (-NH₂) on this compound provides a reactive site for acid gases. Amines can react with CO₂ to form carbamates, and with the acidic H₂S, they can form salts. This chemical interaction is the basis for using amine-functionalized materials as sorbents for CO₂ and H₂S capture. matec-conferences.orgresearchgate.netrsc.org Materials like activated carbon or inorganic membranes can be functionalized with amine-containing molecules to enhance their selectivity and capacity for capturing these acid gases. matec-conferences.orgresearchgate.net While various aminopropyl-functionalized materials, such as those modified with 3-aminopropyl-triethoxysilane (APTS) or bis(3-aminopropyl)amine (B123863) (APA), have been investigated for CO₂ capture, specific research detailing the performance of this compound in this application is not extensively documented in the public domain. researchgate.netrsc.org The principle relies on the amine group's basicity to effectively bind the acidic gas molecules. matec-conferences.org

Extraction of Specific Anions (e.g., Fluoride (B91410) from Aqueous Media)

The presence of excess fluoride in drinking water is a significant health concern, leading to conditions like dental and skeletal fluorosis. researchgate.net This has driven research into effective and low-cost materials for defluoridation. researchgate.netsrce.hr Adsorption is considered a promising technique, utilizing materials that can selectively bind and remove fluoride ions from water. researchgate.netircwash.orgnih.gov

The structure of this compound suggests its potential role in anion binding. The protonated amine group (R-NH₃⁺) can act as a binding site for anions like fluoride (F⁻) through electrostatic interactions and hydrogen bonding. While direct studies on this compound for this purpose are limited, research on analogous compounds provides insight into the mechanism. For instance, receptors based on tris(3-aminopropyl)amine (B1583958) have demonstrated high efficiency in binding and extracting fluoride from water. In such systems, the amine groups form a cavity that can effectively encapsulate the anion, facilitating its removal.

A study on a tris(3-aminopropyl)amine-based thiourea (B124793) receptor (L2) demonstrated its capability for fluoride extraction from water using a liquid-liquid extraction method. The results indicated that this receptor was highly effective, achieving approximately 99% extraction efficiency. researchgate.net This high efficiency is attributed to the strong hydrogen bonding between the N-H protons of the receptor and the fluoride anion. researchgate.net This principle of using protonated amine groups for anion recognition and extraction is central to the potential application of materials functionalized with this compound for removing fluoride from aqueous media.

Role in Biological Systems and Biochemical Processes

Applications in Biochemical Assay Development

Currently, there is a notable absence of publicly available scientific literature, research articles, or patents detailing the specific application of 3-Aminopropyl hydrogen sulfate (B86663) in the development of biochemical assays. While the general principles of biochemical assays often involve the enzymatic cleavage of a substrate to produce a detectable signal, specific examples and detailed research findings regarding the use of 3-Aminopropyl hydrogen sulfate for this purpose are not documented in accessible scientific databases.

Enzyme assays, for instance, typically rely on substrates that, upon enzymatic action, yield a chromogenic or fluorogenic product. This allows for the quantification of enzyme activity by measuring changes in absorbance or fluorescence. Common substrates for sulfatase activity assays include p-nitrocatechol sulfate and 4-methylumbelliferyl sulfate, which are well-characterized in the scientific literature. However, similar detailed studies or protocols involving this compound are not found.

The development of a biochemical assay using a novel substrate would typically involve several key stages of research, including:

Synthesis and Characterization: The synthesis of the substrate and confirmation of its chemical structure and purity.

Enzyme Specificity Studies: Investigating which enzymes, if any, can recognize and catalyze the hydrolysis of the substrate.

Assay Optimization: Determining the optimal reaction conditions, such as pH, temperature, and substrate concentration, for the enzymatic reaction.

Detection Method Development: Establishing a reliable method to detect and quantify the product of the enzymatic reaction. This could involve direct detection or a coupled enzyme assay where the product of the first reaction is a substrate for a second, signal-generating enzyme.

Validation: Demonstrating the assay's accuracy, precision, sensitivity, and specificity.

Without research findings that cover these aspects for this compound, it is not possible to provide a detailed account of its application in biochemical assay development. The lack of data means that no specific research findings can be presented in a tabular format as requested.

Further research would be required to explore the potential of this compound as a substrate for enzymes such as sulfatases and to develop and validate any corresponding biochemical assays. Until such research is conducted and published, its role in this specific application remains speculative.

Theoretical and Computational Investigations

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular dynamics, including conformational changes and interactions with other molecules.

3-Aminopropyl hydrogen sulfate (B86663) has several rotatable bonds, allowing it to adopt numerous different three-dimensional shapes, or conformations. lookchem.com MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them.

In an MD simulation, the molecule is typically placed in a simulated environment, such as a box of water molecules, to mimic solution conditions. Over the course of the simulation (often nanoseconds to microseconds), the trajectory of each atom is tracked. Analysis of this trajectory can reveal:

Preferred Conformations: Which shapes the molecule spends the most time in.

Conformational Transitions: The pathways and frequencies of changes from one conformation to another.

Flexibility: Which parts of the molecule are rigid and which are more flexible. Studies on similar small peptides show that MD simulations can determine the thermal populations of different conformational states with high accuracy. nih.gov

MD simulations are exceptionally useful for studying how 3-Aminopropyl hydrogen sulfate interacts with other molecules, such as solvent molecules, ions, or biological macromolecules like proteins. These simulations can provide insights into the formation of intermolecular hydrogen bonds, salt bridges, and other non-covalent interactions that govern molecular recognition and binding. nih.gov

Analytical Methodologies and Characterization in Research

Spectroscopic Techniques for Structural and Interaction Analysis

Spectroscopy is fundamental to the elucidation of the molecular structure of 3-Aminopropyl hydrogen sulfate (B86663) and for probing its non-covalent interactions in various chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR Titrations, 2D NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the atomic arrangement within a molecule. For 3-Aminopropyl hydrogen sulfate, ¹H NMR provides characteristic signals for the protons along its propyl chain. The chemical shifts of the methylene protons adjacent to the amino (-CH₂-N) and sulfate ester (-CH₂-O) groups are particularly diagnostic.

¹H NMR Titrations: This technique is especially useful for studying the protonation state of the primary amine group. By monitoring the chemical shifts of adjacent protons (specifically the α- and β-protons to the amine) as a function of pH, the pKa of the aminium group can be determined. acs.org As the pH of the solution is varied, the chemical environment of the nearby protons changes, leading to a shift in their resonance frequency. This provides insight into the compound's acid-base properties and potential intramolecular interactions, such as hydrogen bonding between the ammonium (B1175870) group and the sulfate moiety under acidic conditions. acs.org

2D NOESY (Nuclear Overhauser Effect Spectroscopy): 2D NOESY experiments are employed to determine the spatial proximity of protons within the molecule. nanalysis.com This technique detects through-space correlations between protons that are typically less than 5 Å apart. columbia.edu For this compound, NOESY can reveal the conformational preferences of the flexible propyl chain by identifying correlations between protons that are not directly connected through bonds. libretexts.org This information is vital for understanding its three-dimensional structure and how it might interact with other molecules. nanalysis.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H₂N-CH₂ - | ~2.8 - 3.2 | Triplet |

| -CH₂-CH₂ -CH₂- | ~1.9 - 2.2 | Quintet |

| -CH₂ -OSO₃H | ~4.1 - 4.4 | Triplet |

Infrared (IR) and UV-Vis Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine and sulfate ester groups. The presence of these specific bands confirms the identity of the compound's key functional moieties.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Primary Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| N-H (Primary Amine) | Scissoring (Bending) | 1590 - 1650 |

| C-H (Alkane) | Stretch | 2850 - 2960 |

| S=O (Sulfate) | Asymmetric Stretch | 1210 - 1270 |

| S-O (Sulfate) | Symmetric Stretch | 1030 - 1070 |

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. scispace.com this compound lacks significant chromophores, such as aromatic rings or conjugated double bonds. Consequently, it is not expected to exhibit strong absorbance in the standard UV-Vis region (200–800 nm). This property makes direct detection by UV-Vis challenging and often necessitates the use of derivatization techniques in chromatographic methods to attach a UV-active or fluorescent label. scispace.com

Mass Spectrometry (e.g., MALDI-TOF, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Soft ionization techniques are particularly suited for analyzing this compound without causing extensive fragmentation. wikipedia.orglibretexts.org

MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): MALDI-TOF MS is effective for the analysis of non-volatile and thermally labile compounds. acs.orgnih.gov For small sulfated molecules, analysis is often performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is detected. nih.govresearchgate.net This technique can confirm the molecular weight of this compound with high accuracy. researchgate.net

ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a soft ionization method ideal for polar molecules. nih.govnih.govcreative-proteomics.com In positive ion mode, this compound is expected to be readily detected as the protonated molecular ion [M+H]⁺ due to the basicity of the primary amine group. High-resolution ESI-MS can provide the exact mass, which is used to confirm the molecular formula (C₃H₉NO₄S). Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the parent ion, yielding structural information based on the resulting fragment ions. libretexts.orgchemguide.co.uk Common fragmentation pathways would include the neutral loss of the sulfate group (SO₃ or H₂SO₄) and cleavage of the C-C bonds in the propyl chain. youtube.com

Chromatographic Separation Methods for Purity and Derivative Analysis

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture, as well as for the analysis of its derivatives.

High-Performance Liquid Chromatography (HPLC) with Pre- or Post-Column Derivatization

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. Due to its polar nature, reversed-phase HPLC on a C18 column is a common approach. However, as the compound lacks a strong native chromophore for UV detection, derivatization is required for sensitive quantification. actascientific.com

Pre- or Post-Column Derivatization: This process involves reacting the primary amine group with a labeling agent to attach a moiety that is either highly UV-absorbent or fluorescent. researchgate.net This chemical modification significantly enhances detection sensitivity. nih.govscribd.com The derivatized product can then be separated and quantified. The choice of derivatization reagent depends on the desired sensitivity and the analytical instrumentation available. academicjournals.orgsigmaaldrich.com

Table 3: Common Derivatization Reagents for Primary Amines in HPLC

| Reagent | Abbreviation | Detection Method |

|---|---|---|

| o-Phthalaldehyde (B127526) (with a thiol) | OPA | Fluorescence |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Fluorescence, UV |

| Dansyl Chloride | DNS-Cl | Fluorescence, UV |

| Phenylisothiocyanate | PITC | UV |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | Fluorescence |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound is a non-volatile salt, making it unsuitable for direct GC analysis. thermofisher.com Therefore, a crucial derivatization step is necessary to convert it into a thermally stable and volatile compound. sigmaaldrich.com

This is typically achieved by reacting the polar functional groups—the primary amine and the acidic sulfate—with a silylating agent. thermofisher.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on both the amine and sulfate groups with nonpolar trimethylsilyl (TMS) groups. sigmaaldrich.commdpi.com The resulting derivatized molecule is significantly more volatile and can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the analyte and any impurities. nih.gov

Advanced Characterization of Functionalized Materials

The functionalization of materials with this compound imparts unique zwitterionic or switchable surface properties, necessitating a suite of advanced analytical techniques to confirm successful grafting, understand the surface composition, and evaluate the material's structural and thermal integrity. The following sections detail the critical methodologies employed in the research and characterization of these specialized materials.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top 1-10 nanometers of a material's surface. cardiff.ac.ukmdpi.com For materials functionalized with this compound, XPS provides direct evidence of the successful immobilization of the functional group by detecting the characteristic elements: nitrogen (from the amino group) and sulfur (from the sulfate group).

In a typical analysis, the survey scan provides the elemental composition of the surface. High-resolution scans of specific elements offer insight into their oxidation states and chemical environments. For a silica-based material functionalized with this compound, researchers would expect to see the following characteristic peaks:

N 1s: The binding energy for the nitrogen in the aminopropyl group would be expected to appear around 400-402 eV. The exact position can distinguish between a free amine (-NH2) and a protonated amine (-NH3+), providing information about the zwitterionic nature of the surface.

S 2p: The sulfur peak is a key indicator of the sulfate group. The S 2p spectrum would be expected to show a doublet with the S 2p3/2 peak appearing around 168-170 eV, which is characteristic of sulfate or sulfonic acid moieties.

Si 2p and O 1s: These peaks, originating from the silica (B1680970) substrate, are also analyzed. A decrease in their signal intensity after functionalization can indicate the formation of an organic overlayer on the surface.

The quantitative analysis of these peak areas allows for the determination of the surface atomic concentrations, confirming the presence and relative ratio of the grafted functional groups. cardiff.ac.uk

Table 1: Representative XPS Binding Energies for Elements in a Functionalized Material

| Element | Orbital | Typical Binding Energy (eV) | Information Provided |

|---|---|---|---|

| Nitrogen | N 1s | ~400 - 402 | Confirms presence of amino group; position indicates protonation state. |

| Sulfur | S 2p | ~168 - 170 | Confirms presence of sulfate/sulfonic acid group. |

| Silicon | Si 2p | ~103 | Characteristic of the silica (SiO2) substrate. |

| Oxygen | O 1s | ~532 | Characteristic of the silica (SiO2) substrate and sulfate group. |

| Carbon | C 1s | ~285 - 287 | From the propyl chain of the functional group. |

Electron Microscopy (e.g., Transmission Electron Microscopy, Atomic Force Microscopy)

Electron microscopy techniques are vital for visualizing the morphology and surface topography of materials before and after functionalization.

Transmission Electron Microscopy (TEM) provides high-resolution images of the material's internal structure. For mesoporous materials like MCM-41 or silica nanoparticles, TEM is used to confirm that the ordered pore structure is maintained after the grafting process. psecommunity.org Images of the material before functionalization typically show a well-ordered, hexagonal array of pores. After functionalization with this compound, TEM analysis can reveal if the pores remain open or if aggregation or pore blockage has occurred, although the organic layer itself is often not directly visible without specific staining techniques. psecommunity.org

Atomic Force Microscopy (AFM) is used to probe the surface topography at the nanoscale. mdpi.com It provides three-dimensional images of the surface, allowing for the measurement of surface roughness. After functionalization, an increase in surface roughness can be indicative of the successful grafting of the organic molecules onto the substrate. AFM operates by scanning a sharp tip over the surface, making it a powerful tool for analyzing changes in surface texture resulting from the addition of the this compound groups. mdpi.com

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. When functionalizing crystalline substrates, such as mesoporous silica (e.g., MCM-41), it is crucial to ensure that the underlying structure is not compromised. researchgate.netresearchgate.net

Low-angle XRD patterns of ordered mesoporous materials typically show a strong diffraction peak corresponding to the (100) plane, which reflects the hexagonal arrangement of the mesopores. psecommunity.org Additional, weaker peaks like (110) and (200) may also be present, indicating a high degree of long-range order. researchgate.net After functionalization, a decrease in the intensity of these peaks is often observed. researchgate.netresearchgate.net This reduction in intensity suggests that the pores have been coated with the organic functional group, which reduces the X-ray scattering contrast between the silica framework and the pores. A significant shift in the peak position to a higher angle or the complete disappearance of the peaks would indicate a collapse of the mesoporous structure.

Table 2: Example of Low-Angle XRD Data for Mesoporous Silica Before and After Functionalization

| Sample | (100) Peak Position (2θ) | d-spacing (Å) | Peak Intensity (a.u.) | Structural Integrity |

|---|---|---|---|---|

| Unfunctionalized MCM-41 | 2.1° | 42.0 | High | Ordered |

| Functionalized MCM-41 | 2.1° | 42.0 | Lower | Maintained |

Thermal Analysis (e.g., Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the functionalized material and to quantify the amount of organic material grafted onto the surface. eltra.com The analysis involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).

The resulting TGA curve plots the percentage of weight loss against temperature. For a silica material functionalized with this compound, the TGA thermogram typically shows several distinct weight loss steps:

Below 150°C: A minor initial weight loss corresponding to the removal of physisorbed water and solvent.

200°C - 600°C: A significant weight loss step attributed to the thermal decomposition of the grafted this compound groups.

Above 600°C: A more gradual weight loss associated with the dehydroxylation of the silica surface (condensation of silanol (B1196071) groups).

By calculating the percentage of weight loss in the second step, researchers can determine the loading amount (e.g., in mmol/g) of the organic functional group on the material's surface. This quantitative data is crucial for correlating the material's performance with the degree of functionalization. mdpi.com

Table 3: Illustrative TGA Weight Loss Data for a Functionalized Silica Material

| Temperature Range (°C) | Weight Loss (%) | Assignment |

|---|---|---|

| 25 - 150 | 3% | Removal of adsorbed water/solvent |

| 200 - 600 | 15% | Decomposition of this compound |

| > 600 | 2% | Dehydroxylation of silanol groups |

Biocatalysis and Enzyme Immobilization Research

Enzyme Immobilization on 3-Aminopropyl-Functionalized Supports

The immobilization of enzymes onto solid supports is a critical strategy for their practical application in industrial processes. By anchoring enzymes to a solid matrix, their stability can be enhanced, and they can be easily separated from the reaction mixture for reuse. Supports functionalized with 3-aminopropyl groups are widely employed for this purpose due to the reactive nature of the primary amine.

Strategies for Covalent Attachment of Enzymes and Bioreceptors

Covalent attachment is a robust method for enzyme immobilization, forming a stable and irreversible bond between the enzyme and the support material. This prevents the enzyme from leaching into the reaction medium. The primary amine of the 3-aminopropyl group serves as a versatile reactive site for several covalent coupling strategies.

A prevalent method involves the use of a bifunctional cross-linking agent, such as glutaraldehyde (B144438). This process typically involves two steps:

Activation of the Support: The 3-aminopropyl-functionalized support is first treated with glutaraldehyde. One of the aldehyde groups of glutaraldehyde reacts with the primary amine on the support, forming a Schiff base.

Enzyme Coupling: The enzyme is then introduced, and its surface-exposed primary amino groups (from lysine (B10760008) residues or the N-terminus) react with the remaining free aldehyde group of the glutaraldehyde, covalently linking the enzyme to the support. This Schiff base can be further stabilized by reduction with an agent like sodium borohydride (B1222165) to form a stable secondary amine bond.

Another strategy involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitate the formation of an amide bond between the amine group on the support and a carboxylic acid group on the enzyme (from aspartic or glutamic acid residues).

The choice of covalent attachment strategy depends on several factors, including the nature of the enzyme, the support material, and the desired final properties of the immobilized enzyme.

| Coupling Strategy | Cross-linking Agent/Reagent | Functional Groups Involved | Resulting Linkage |

| Schiff Base Formation | Glutaraldehyde | Amine (support) and Amine (enzyme) | Imine (Schiff Base), reducible to secondary amine |

| Carbodiimide Coupling | N,N'-Dicyclohexylcarbodiimide (DCC) | Amine (support) and Carboxyl (enzyme) | Amide |

| Isothiocyanate Chemistry | p-Phenylene diisothiocyanate | Amine (support) and Amine (enzyme) | Thiourea (B124793) |

Impact on Enzyme Activity, Stability, and Reusability

The immobilization of an enzyme on a 3-aminopropyl-functionalized support can have a profound impact on its key characteristics.

Enzyme Activity: The activity of the immobilized enzyme can be influenced by several factors. The covalent bonding process itself can sometimes lead to a partial loss of activity if the attachment occurs at or near the enzyme's active site. However, the microenvironment created by the support can also enhance activity in some cases. The orientation of the immobilized enzyme is crucial; a properly oriented enzyme will have its active site freely accessible to the substrate, maximizing its catalytic efficiency.

Stability: A major advantage of enzyme immobilization is the significant enhancement of its stability. Multipoint covalent attachment, where a single enzyme molecule is attached to the support via multiple bonds, can greatly increase its resistance to denaturation by heat, organic solvents, or extreme pH. This rigidification of the enzyme's structure prevents conformational changes that would otherwise lead to inactivation.

Reusability: The ability to reuse an enzyme for multiple reaction cycles is a key economic driver for its industrial use. Covalently immobilized enzymes on 3-aminopropyl-functionalized supports exhibit excellent reusability. The strong covalent linkage prevents the enzyme from being washed away during the reaction or recovery process. For instance, studies have shown that enzymes immobilized on these supports can retain a high percentage of their initial activity even after numerous cycles.

A study on superoxide (B77818) dismutase (SOD) immobilized on aminopropyl-functionalized mesoporous silica (B1680970) nanoparticles demonstrated enhanced stability compared to the free enzyme. The immobilized SOD showed improved thermal stability and retained a significant fraction of its activity after repeated use.

Design and Development of Biosensors and Bioanalytical Platforms

The same surface chemistry principles that make 3-aminopropyl-functionalized supports effective for enzyme immobilization also make them ideal for the fabrication of biosensors. A biosensor typically consists of a bioreceptor (like an enzyme or antibody) that recognizes a specific analyte and a transducer that converts this recognition event into a measurable signal.

Surface Chemistry for Biosensing Applications

The reliable performance of a biosensor is critically dependent on the effective immobilization of the bioreceptor onto the sensor surface. 3-aminopropyl functionalization of sensor surfaces, often achieved through silanization with APTES on materials like silicon dioxide, provides a versatile platform for this purpose.

The primary amine groups introduced onto the surface serve as anchor points for the covalent attachment of various bioreceptors, including enzymes, antibodies, and nucleic acids. This covalent linkage ensures the stability of the bioreceptor on the sensor surface, which is essential for long-term and repeatable measurements.

Furthermore, the formation of a well-ordered monolayer of the aminopropyl groups can help to minimize non-specific adsorption of other molecules from the sample, which can interfere with the sensor's signal and reduce its accuracy.

| Biosensor Component | Role of 3-Aminopropyl Functionalization | Example Bioreceptor |

| Sensor Surface | Provides a reactive layer for bioreceptor attachment. | Antibody |

| Bioreceptor Immobilization | Enables stable, covalent bonding to the surface. | Enzyme |

| Signal Transduction | Ensures close proximity of the bioreceptor to the transducer element. | DNA |

Integration into Bioreactor Systems

The principles of enzyme immobilization on 3-aminopropyl-functionalized supports are directly applicable to the design of bioreactors. Bioreactors are systems designed to carry out biochemical reactions on an industrial scale. By packing a bioreactor with a solid support onto which an enzyme has been immobilized, a continuous process can be established where the substrate is passed through the reactor and converted into the product.

The use of immobilized enzymes in bioreactors offers several advantages:

Continuous Operation: Enables a continuous flow of reactants and products, improving efficiency.

High Enzyme Loading: Allows for a high concentration of the enzyme within the reactor volume.

Process Control: Facilitates better control over reaction conditions.

Product Purity: The product stream is free from the enzyme, simplifying downstream processing.

The enhanced stability and reusability of enzymes immobilized on 3-aminopropyl-functionalized supports make them particularly well-suited for the demanding conditions often found in industrial bioreactors.

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Strategies for Complex Architectures

The future of 3-aminopropyl hydrogen sulfate (B86663) in materials science is intrinsically linked to the development of advanced synthetic strategies. While the synthesis of the core molecule is established, the next frontier lies in its use as a monomer or functionalizing agent to create complex, tailored molecular architectures.

One promising direction is the application of controlled radical polymerization techniques to synthesize well-defined polymers and copolymers. Zwitterionic polymers, particularly those containing sulfobetaine (B10348) or phosphorylcholine (B1220837) moieties, have been the subject of extensive research. mdpi.comnsf.gov These methods, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, could be adapted for monomers derived from 3-aminopropyl hydrogen sulfate. This would enable the creation of block copolymers, where a zwitterionic block imparts properties like hydrophilicity and antifouling, while another block provides different functionalities. nsf.gov For instance, the synthesis of fully-zwitterionic ABA triblock copolymers has been demonstrated, showcasing the potential for creating materials with unique self-assembly and responsive behaviors in solution. nsf.gov

Another area of exploration is the use of this compound and its derivatives in multicomponent reactions. These reactions, which form complex products in a single step from three or more reactants, are highly efficient. Recently, alkyl ammonium (B1175870) hydrogen sulfate immobilized on nanoparticles has been used as a catalyst in such reactions to produce novel heterocyclic compounds with potential pharmaceutical applications. researchgate.net This highlights the potential for derivatives of this compound to act as catalysts or key components in the synthesis of complex molecular frameworks.

The development of synthetic strategies for creating architectures with specific nano-level organization is also crucial. The zwitterionic nature of the molecule can drive self-assembly, but controlling this process to form desired structures like nanofibers, nanotubes, or specific crystalline phases will require sophisticated synthetic design. researchgate.net

Exploration of Novel Supramolecular Assemblies and Functional Materials

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and electrostatic interactions, makes it an ideal candidate for constructing novel supramolecular assemblies. These assemblies, formed through the spontaneous organization of molecules, can lead to materials with emergent properties.

A key research avenue is the study of self-assembly in aqueous environments. Zwitterionic surfactants with similar structures, such as 3-(alkyldimethylammonio)-propyl sulfate, have been shown to self-assemble into microdomains that can encapsulate and stabilize nanoparticles. rsc.org This suggests that this compound could be used to create nanostructured materials for applications in catalysis, drug delivery, and nanotechnology. The interplay of the charged amine and sulfate groups is expected to drive the formation of unique structures, such as bilayers or micelles, depending on the conditions. nsf.gov

Furthermore, the creation of antifouling surfaces is a significant application for zwitterionic materials. Polymers containing sulfobetaine groups, which are structurally related to this compound, are known for their excellent resistance to protein adsorption and biofilm formation. nsf.govrsc.org Future research will likely focus on grafting or polymerizing this compound onto surfaces to create biocompatible and fouling-resistant coatings for medical devices, marine equipment, and water filtration membranes.

| Research Area | Potential Application | Key Structural Feature |

| Self-Assembled Nanoparticles | Drug Delivery, Catalysis | Zwitterionic surfactant-like behavior |

| Polymer Composites | Improved Tire Performance | Interfacial coupling agent |

| Antifouling Coatings | Medical Devices, Marine Surfaces | Hydrophilic, charge-balanced surface |

| Supramolecular Polymers | Biomaterials, Tissue Engineering | Directional hydrogen bonding |

Integration into Advanced Analytical and Sensing Platforms

A significant area of future research is its use in the development of biosensors. A closely related compound, (3-aminopropyl)triethoxysilane (APTES), is widely used to functionalize surfaces like indium tin oxide electrodes and optical fibers. nih.govnorthumbria.ac.ukresearchgate.net The amine group of APTES provides a reactive handle for immobilizing biomolecules such as enzymes, antibodies, or DNA. Similarly, this compound could be used to modify sensor surfaces, with the added benefit of the sulfate group potentially improving the hydrophilicity and biocompatibility of the interface, which is crucial for maintaining the activity of immobilized biomolecules.

The development of chemosensors for detecting specific ions and molecules is another promising avenue. For instance, fluorescent chemosensors based on aminopyridine derivatives have been developed for the detection of metal ions like Cu(II), Al(III), and Fe(III). nih.gov The amine group in this compound could be incorporated into similar probe designs. Furthermore, given the sulfate moiety, there is potential for designing sensors for species that interact with sulfates, or for using it in systems for detecting sulfur-containing compounds like hydrogen sulfide (B99878), a biologically important signaling molecule. nih.govresearchgate.net

The table below outlines potential sensing applications and the role of this compound's functional groups.

| Sensing Application | Role of Amine Group | Role of Sulfate Group | Potential Advantage |

| Electrochemical Biosensors | Covalent immobilization of biomolecules | Enhances biocompatibility, reduces fouling | Improved sensor stability and sensitivity |

| Optical Fiber Sensors | Surface functionalization for coating adhesion | Modulates refractive index, enhances hydrophilicity | Increased robustness and long-term stability |

| Fluorescent Chemosensors | Part of the fluorophore or receptor site | Influences solubility and selectivity | Tailorable probes for specific analytes |

| Gas Sensors (e.g., for H2S) | Surface interaction with target gas | Potential catalytic or reactive site | High sensitivity and selectivity |

Deeper Mechanistic Insights from Multiscale Computational Modeling

To fully harness the potential of this compound, a deeper understanding of its behavior at the molecular level is essential. Multiscale computational modeling, particularly Density Functional Theory (DFT), offers a powerful tool to gain these mechanistic insights.

Future computational studies will likely focus on several key areas. First, DFT calculations can be used to predict the most stable conformations of the molecule and its derivatives, as well as to understand the nature of the intramolecular hydrogen bonding between the ammonium and sulfate groups. nih.gov This information is crucial for understanding its reactivity and how it interacts with other molecules.

Second, modeling can elucidate the mechanisms of its interaction with surfaces and interfaces. For example, DFT has been used to study the adsorption of amine and ammonium salts on mineral surfaces like kaolinite, providing insights into the binding energies and geometries. researchgate.net Similar studies on this compound could explain its effectiveness as a coupling agent in rubber composites and guide the design of new surface modifications.

Third, computational modeling can be instrumental in understanding and predicting the self-assembly behavior of this compound and its oligomers or polymers. By simulating the intermolecular interactions, including electrostatic forces and hydrogen bonding, it is possible to predict the structures of the resulting supramolecular assemblies. nsf.gov This can accelerate the discovery of new functional materials with desired nanostructures.

Finally, DFT can be used to study the electronic properties of the molecule and its derivatives, which is particularly relevant for its potential use in electronic and sensing devices. nih.gov For instance, by calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict its reactivity and its potential as a component in chemosensors.

Expanding Biological and Environmental Applications of the Compound and its Derivatives

The biocompatibility and unique chemical functionality of this compound and its derivatives open up a wide range of potential applications in biology and environmental science.

In the biological realm, a major focus will be on leveraging the antifouling properties of materials derived from this compound. As previously mentioned, zwitterionic polymers are highly resistant to bacterial adhesion and biofilm formation. mdpi.com Future research will likely involve creating and testing coatings for medical implants, catheters, and other devices to reduce the incidence of hospital-acquired infections. Furthermore, the ability of sulfated molecules to interact with biological receptors, such as L-selectin which is involved in inflammatory processes, suggests that derivatives of this compound could be designed as bioactive molecules for therapeutic applications. nih.gov The synthesis of aminobenzoxazinorifamycin derivatives with potent antimicrobial activity also points to the potential of using the aminopropyl scaffold in drug discovery. nih.gov

From an environmental perspective, the use of this compound in promoting the use of recycled materials, such as in the tire industry, is a significant application that can be expanded. Its role as a coupling agent could be explored in other types of recycled polymer composites. Another emerging area is environmental remediation. The amine and sulfate groups could make it an effective chelating agent for heavy metal ions in water. Derivatives could be immobilized on solid supports to create reusable sorbents for water purification. The environmental fate and potential biodegradability of this compound and its polymers will also be a critical area of study to ensure their sustainable application. epa.gov

| Application Area | Specific Goal | Relevant Property of Derivative |

| Biological | ||

| Medical Coatings | Reduce device-related infections | Antifouling, biocompatibility |

| Therapeutics | Modulate inflammatory responses | Binding to biological receptors (e.g., selectins) |

| Antimicrobials | Develop new antibiotics | Bioactive molecular scaffold |

| Environmental | ||

| Green Chemistry | Enhance use of recycled materials | Interfacial coupling in composites |

| Water Remediation | Remove heavy metal pollutants | Chelation via amine and sulfate groups |

| Sustainable Materials | Ensure minimal environmental impact | Biodegradability |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Aminopropyl hydrogen sulfate with high purity, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonation of 3-aminopropanol using concentrated sulfuric acid under controlled temperature (e.g., 0–5°C to minimize side reactions). Post-reaction, purification via recrystallization in polar solvents (e.g., ethanol-water mixtures) or column chromatography (silica gel, eluting with methanol/chloroform) is critical to isolate the product. Reaction optimization should include monitoring pH, stoichiometric ratios, and reaction time using thin-layer chromatography (TLC) or HPLC to track intermediate formation .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify the aminopropyl backbone and sulfate group integration.

- Infrared (IR) Spectroscopy : Peaks at ~1250 cm (S=O stretching) and ~1040 cm (S-O stretching) confirm sulfate presence.

- Elemental Analysis : Validate C, H, N, and S content against theoretical values.

- X-ray Diffraction (XRD) : For crystalline samples, compare diffraction patterns with known standards .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols. In case of exposure, rinse skin with soap/water and eyes with saline for 15 minutes. Store in airtight containers away from bases and oxidizing agents. Toxicity assessments should follow OECD guidelines, including acute dermal and inhalation studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported proton conductivity measurements of this compound across studies?

- Methodological Answer : Conductivity variations often arise from differences in sample hydration, crystallinity, or measurement conditions. Standardize testing by:

- Impedance Spectroscopy : Perform under controlled humidity (e.g., using saturated salt solutions) and temperature (isothermal holds).

- Differential Scanning Calorimetry (DSC) : Identify phase transitions affecting conductivity.

- Replicate Protocols : Adhere to methods in peer-reviewed studies (e.g., electrode configuration, frequency range) to ensure comparability .

Q. What experimental strategies are effective in assessing the thermal stability of this compound under varying environmental conditions?

- Methodological Answer : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures under inert (N) and oxidative (air) atmospheres. Couple with evolved gas analysis (EGA) via mass spectrometry to identify volatile byproducts. For phase stability, employ DSC to detect melting points or glass transitions. Report data as mean ± SD from triplicate runs .

Q. How can this compound be quantified in complex biological or environmental matrices without interference from co-existing sulfates?